molecular formula C19H20N2O3 B3001269 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide CAS No. 941870-84-4

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide

Cat. No.: B3001269
CAS No.: 941870-84-4
M. Wt: 324.38
InChI Key: AQKBGFFFTDSBHH-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in various research fields. This compound is characterized by its unique molecular structure, which includes a tetrahydroquinoline core and a methoxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Tetrahydroquinoline Core: This step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring. Common reagents used in this step include acids or bases to catalyze the cyclization reaction.

    Acetylation: The tetrahydroquinoline core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling with Methoxybenzamide: The final step involves coupling the acetylated tetrahydroquinoline with 3-methoxybenzamide. This step is typically carried out using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy group, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes.

Comparison with Similar Compounds

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide can be compared with other similar compounds, such as:

    N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide: This compound has a trifluoromethyl group instead of a methoxy group, which can lead to different chemical properties and biological activities.

    N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide: This compound has a tolyloxy group, which can also result in distinct properties and applications.

The uniqueness of this compound lies in its specific molecular structure, which imparts unique chemical and biological properties that are not observed in its analogs.

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13(22)21-10-4-6-14-11-16(8-9-18(14)21)20-19(23)15-5-3-7-17(12-15)24-2/h3,5,7-9,11-12H,4,6,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKBGFFFTDSBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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